

Application Notes and Protocols for TFLA in Monitoring Protein-Ligand Interactions

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Compound of Interest		
Compound Name:	TFLA	
Cat. No.:	B044063	Get Quote

Introduction

Time-Resolved Fluorescence Labeled Affinity (**TFLA**) assays, a specific application of Time-Resolved Förster Resonance Energy Transfer (TR-FRET), provide a robust and sensitive method for studying protein-ligand interactions. This homogeneous assay format is particularly valuable in drug discovery for high-throughput screening (HTS) of compound libraries to identify and characterize novel agonists and antagonists.[1][2] The core principle of TR-FRET overcomes limitations of traditional fluorescence resonance energy transfer (FRET) by using long-lifetime lanthanide chelates as donor fluorophores. This allows for a time-gated measurement that minimizes interference from autofluorescence and light scattering, resulting in a high signal-to-noise ratio.[2][3]

The assay relies on the proximity-dependent transfer of energy from a lanthanide donor (e.g., Terbium or Europium) to a suitable acceptor fluorophore. When a protein and its ligand, each labeled with either the donor or acceptor, are in close proximity due to binding, excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. This FRET signal is proportional to the extent of binding.[3]

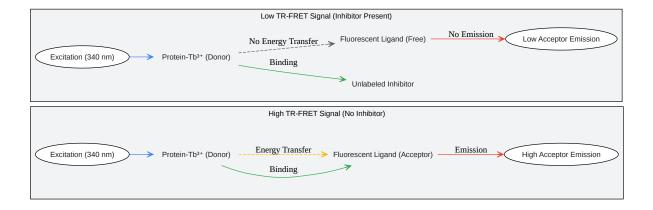
Principle of the **TFLA** Assay

The **TFLA** assay can be configured in two primary modes: a direct binding assay to determine the affinity of a ligand for a protein, and a competitive binding assay to screen for inhibitors that displace a known fluorescently labeled ligand.



- Direct Binding Assay: In this format, one binding partner (e.g., the protein) is labeled with the lanthanide donor, and the other (the ligand) is labeled with the acceptor. The TR-FRET signal increases with increasing concentrations of the labeled ligand until saturation is reached, allowing for the determination of the dissociation constant (Kd).
- Competitive Binding Assay: This is the more common format for HTS. It involves a known fluorescent ligand (tracer) that binds to the target protein. Test compounds compete with the tracer for the same binding site. Displacement of the tracer by a test compound leads to a decrease in the TR-FRET signal, enabling the determination of the compound's inhibitory potency (IC50).[2]

Diagram: Principle of TR-FRET in a Competitive Binding Assay



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Caption: Principle of a competitive TR-FRET assay.

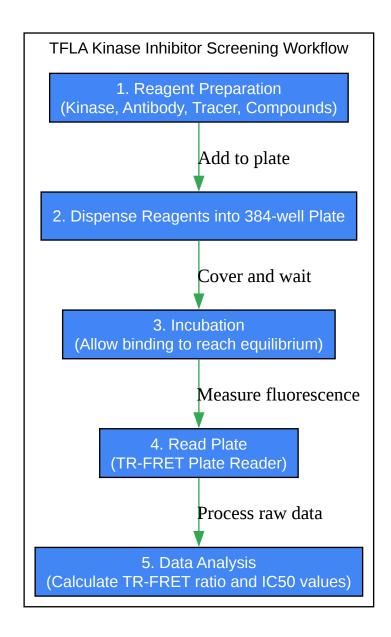


Experimental Protocols Application Example: Kinase Inhibitor Screening

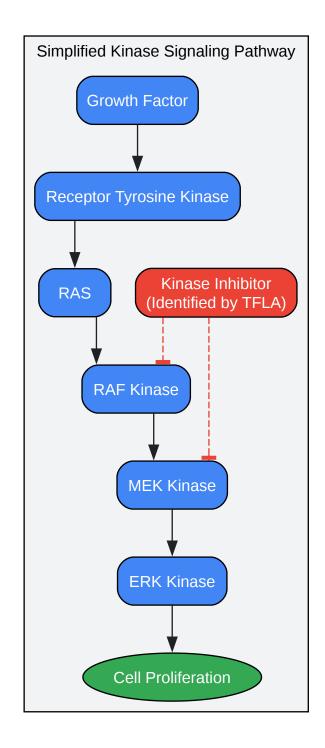
This protocol describes a competitive binding assay to screen for inhibitors of a specific protein kinase.

- 1. Materials and Reagents
- Target Protein: Purified kinase of interest, often with an affinity tag (e.g., GST or His-tag).
- Lanthanide-labeled Antibody: Terbium-labeled anti-tag antibody (e.g., anti-GST-Tb).[2]
- Fluorescent Ligand (Tracer): A fluorescently labeled, known inhibitor of the kinase.
- Test Compounds: Library of small molecules to be screened.
- Assay Buffer: Buffer optimized for kinase stability and activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- Assay Plates: Low-volume, 384-well black polypropylene or polystyrene plates.[2]
- Plate Reader: A fluorescence plate reader capable of TR-FRET measurements (e.g., with excitation at ~340 nm and emission detection at two wavelengths, such as 495 nm for the donor and 520 nm for the acceptor).[2]
- 2. Experimental Workflow









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